![molecular formula C3H5F2NO B1423157 N-(1,1-difluoropropan-2-ylidene)hydroxylamine CAS No. 433-49-8](/img/structure/B1423157.png)
N-(1,1-difluoropropan-2-ylidene)hydroxylamine
Overview
Description
Synthesis Analysis
Hydroxylamine is widely used in pharmaceutical intermediates and final drug substances synthesis . A high-performance liquid chromatography (HPLC)–UV derivatization method has been described for the determination of hydroxylamine in drug substances .Molecular Structure Analysis
The molecule contains a total of 11 bond(s). There are 5 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 oxime(s) (aliphatic), and 1 hydroxyl group(s) .Scientific Research Applications
Synthesis of Chiral Tertiary Amines
N-(1,1-difluoropropan-2-ylidene)hydroxylamine: is utilized in the synthesis of functionalized chiral tertiary amines through copper-catalyzed hydroamination procedures . This process is significant in the production of complex molecules with high enantiomeric purity, which is crucial for the pharmaceutical industry.
Creation of Chiral N-Heterocycles
The compound serves as an electrophilic nitrogen source in palladium-catalyzed aza-Heck/aza-Narasaka-Heck cyclizations . These reactions are pivotal for constructing chiral N-heterocycles, often found in bioactive compounds and pharmaceuticals.
Phase II Metabolism Studies
In nature, the O-acetylation or O-sulfonylation of hydroxylamines, followed by elimination to nitroso derivatives, is known as phase II metabolism of hydroxylamines. This compound can be used to study the mutagenicity based on hydroxylamine-based transformations .
Chemical Space Exploration
With unique properties such as bond dissociation energy values and barriers to stereomutation, N-(1,1-difluoropropan-2-ylidene)hydroxylamine offers a platform for exploring new chemical spaces. Researchers can investigate its reactivity and stability in various conditions .
Electrophilic Nitrogen Source
This compound functions as an electrophilic nitrogen source, which is highly effective in various synthetic chemistry applications. It allows for the creation of a wide range of nitrogen-containing compounds .
Mutagenicity and Toxicity Analysis
Due to its potential to form nitroso derivatives, this compound can be used in research concerning the mutagenicity and toxicity of certain chemical groups. This is particularly relevant in the assessment of drug safety .
properties
IUPAC Name |
N-(1,1-difluoropropan-2-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2NO/c1-2(6-7)3(4)5/h3,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWVMFRXDOXYPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694147 | |
Record name | N-(1,1-Difluoropropan-2-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-difluoropropan-2-ylidene)hydroxylamine | |
CAS RN |
433-49-8 | |
Record name | N-(1,1-Difluoropropan-2-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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